2-hydroxy-N'-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide include other trifluoromethylbenzenes and acetohydrazides. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-hydroxy-N’-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide lies in its specific combination of trifluoromethyl groups and the acetohydrazide moiety, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- S-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
These compounds are structurally related and share some chemical properties, but each has unique features that make them suitable for different applications.
Properties
Molecular Formula |
C23H18F6N2O2 |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-hydroxy-N'-(4-methylphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C23H18F6N2O2/c1-14-8-10-19(11-9-14)30-31-20(32)21(33,15-4-2-6-17(12-15)22(24,25)26)16-5-3-7-18(13-16)23(27,28)29/h2-13,30,33H,1H3,(H,31,32) |
InChI Key |
AHWLNYUKCUYVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C(C2=CC(=CC=C2)C(F)(F)F)(C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
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